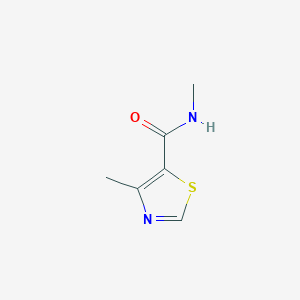

N,4-dimethyl-5-Thiazolecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-5(6(9)7-2)10-3-8-4/h3H,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDBTPFIHWKDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665604 | |

| Record name | N,4-Dimethyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439692-06-5 | |

| Record name | N,4-Dimethyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,4 Dimethyl 5 Thiazolecarboxamide and Its Derivatives

General Synthetic Strategies for Thiazole (B1198619) Carboxamide Core Structures

The assembly of the thiazole carboxamide scaffold can be approached by first forming the thiazole ring and then introducing the carboxamide group, or by constructing the ring from precursors already containing the necessary functionalities.

Thiazole Ring Formation Reactions

The Hantzsch thiazole synthesis is a cornerstone method for creating the thiazole ring. kuey.netsynarchive.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of derivatives related to N,4-dimethyl-5-thiazolecarboxamide, this would typically involve reacting an appropriate α-haloketone with a thioamide that can lead to the desired substitution pattern. The reaction reliably produces thiazoles with various alkyl and aryl substituents in good to excellent yields. researchgate.net

Variations and other methods for thiazole synthesis include:

The reaction of α-halocarbonyl compounds with thioureas to produce 2-aminothiazoles. kuey.net

Condensation of acylamino-carbonyl compounds with phosphorus pentasulfide. kuey.net

A modification of the Hantzsch synthesis uses N-monosubstituted thioamides cyclized with α-halocarbonyl compounds to yield thiazolium salts. tandfonline.com

For specific substitution patterns, such as in 2-amino-4-arylthiazole-5-carboxylates, reacting esters with thiourea (B124793) in the presence of N-bromosuccinimide has been employed. ijper.org

A possible mechanism for the formation of a 2-phenyl-4-(trifluoromethyl)thiazole ring involves the reaction of a thioamide with an α-haloketone, which, due to incomplete dehydration, can sometimes result in lower yields. mdpi.com To drive the reaction towards completion, facilitating the generation of the thiazole ring by introducing HCl gas has been proposed as a strategy. mdpi.com

Carboxamide Bond Formation Techniques

The formation of the carboxamide bond is a critical step in synthesizing the target compounds. This reaction typically involves coupling a carboxylic acid (or an activated derivative) with an amine. researchgate.net

Common techniques include:

Use of Coupling Reagents: Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are frequently used to activate the carboxylic acid, facilitating its reaction with an amine. acs.orgrsc.org For example, a series of thiazole carboxamide derivatives were synthesized by dissolving a thiazole-5-carboxylic acid in dichloromethane (B109758) (DCM) and adding 4-Dimethylaminopyridine (DMAP) and EDCI, followed by the addition of an aniline (B41778) derivative. acs.orgnih.gov

Acyl Chloride Method: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. mdpi.comnih.gov The resulting acyl chloride then readily reacts with an amine, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or pyridine (B92270) to neutralize the HCl byproduct. mdpi.com

Green Chemistry Approaches: Newer methods aim to form amide bonds more sustainably. One such method involves the neat (solvent-free) formation of a thioester from a carboxylic acid, which is then converted to the amide by direct addition of an amine. nih.gov

For challenging substrates, such as sterically hindered or electron-deficient amines, standard coupling methods may fail. rsc.org In such cases, a protocol involving the in situ formation of acyl fluorides and subsequent reaction with amines at elevated temperatures has proven effective. rsc.org

Specific Synthetic Routes for this compound Analogues

The synthesis of specific analogues often involves multi-step pathways that require careful planning and optimization. For creating large numbers of diverse analogues, combinatorial chemistry techniques are employed.

Multi-Step Synthesis Pathways and Optimization

The synthesis of complex thiazole carboxamide derivatives often begins with the construction of a core intermediate that is later elaborated. For instance, a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives were synthesized starting from a key thiazole intermediate. mdpi.com The final amide products were generated by reacting the corresponding acyl chloride with various arylamines at room temperature. mdpi.com

Optimization of such pathways is crucial for achieving acceptable yields. In the synthesis of these amides, various bases were tested, including pyridine, triethylamine, and inorganic bases like sodium carbonate. mdpi.com It was found that N,N-diisopropylethylamine (DIPEA) provided the best yields for the final coupling step. mdpi.com

A multi-step synthesis of thiazolyl-indole-2-carboxamide derivatives involved an initial peptide coupling of 1H-indole-2-carboxylic acid with ethyl-2-(2-aminothiazol-4-yl)acetate. acs.org This intermediate was then further modified in subsequent steps to produce the final target compounds. acs.org

| Step | Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1 | 1H-indole-2-carboxylic acid, ethyl-2-(2-aminothiazol-4-yl)acetate | Peptide coupling reagents | Ethyl-2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate | acs.org |

| 2 | Product from Step 1 | 10% NaOH, reflux | 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetic acid | acs.org |

| 3 | Product from Step 1 | Hydroxylamine (NH₂OH) | N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide | acs.org |

Combinatorial Chemistry Approaches in Thiazole Carboxamide Synthesis

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which is invaluable for drug discovery and materials science. Solid-phase synthesis is a key technique in this area.

A library of 2-amino-5-carboxamide thiazole derivatives was successfully synthesized on a solid support. acs.orgnih.gov The key steps of this approach were:

Reductive amination of a 4-formyl-3-methoxy phenoxy resin to anchor the starting material. acs.orgnih.gov

Formation of a thiourea intermediate on the resin. acs.org

A key dehydrative cyclization step using an α-bromoketone to form the 2-amino-5-carboxylate thiazole resin. acs.orgnih.gov

Coupling of various amines to the resin-bound carboxylic acid to generate a library of amides. acs.orgnih.gov

Cleavage of the final products from the polymer support using a trifluoroacetic acid (TFA) and dichloromethane (DCM) cocktail. acs.orgnih.gov

This solid-phase approach prevents the formation of isomers and allows for the efficient creation of a diverse set of thiazole carboxamide derivatives. acs.org

Advanced Chemical Transformations and Derivatization Strategies

Beyond the core synthesis, advanced chemical transformations are used to further functionalize and diversify the thiazole carboxamide scaffold. These methods allow for the introduction of chemical groups that are not easily incorporated through the primary synthetic routes.

One of the most powerful modern techniques is transition metal-catalyzed C−H functionalization. chim.it This strategy allows for the direct conversion of a carbon-hydrogen bond on the thiazole ring or its substituents into a new carbon-carbon or carbon-heteroatom bond. This avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel analogues. For example, palladium-catalyzed arylation of a C-H bond on a carbazole-3-carboxamide has been demonstrated, guided by a directing group. chim.it Similar strategies could be envisioned for the direct functionalization of the thiazole ring in this compound derivatives.

Other advanced strategies include:

Pharmacophore Merging: This drug design strategy involves combining structural features from different active molecules. nih.gov Thiazole carboxamide moieties have been incorporated into larger molecular frameworks to create potent inhibitors of biological targets like the c-Met kinase. nih.gov

Bioisosteric Replacement: The amide bond itself can be replaced with other chemical groups that mimic its key properties. For example, a 1,4-disubstituted 1,2,3-triazole ring is considered an excellent isostere for a trans-amide bond, as it reproduces the planarity and hydrogen-bonding capabilities but offers greater stability against enzymatic degradation. nih.gov

These advanced methods significantly expand the chemical space that can be explored around the this compound core, enabling the fine-tuning of properties for various applications.

Structure Activity Relationship Sar Studies of N,4 Dimethyl 5 Thiazolecarboxamide Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of N,4-dimethyl-5-thiazolecarboxamide derivatives can be significantly influenced by the nature and position of different substituents on the thiazole (B1198619) ring and the carboxamide nitrogen.

The substituent attached to the nitrogen atom of the carboxamide group plays a pivotal role in modulating the biological activity of this compound derivatives. Research has shown that both the size and electronic properties of this substituent are critical for potency.

In a series of thiazole carboxamide derivatives synthesized as potential c-Met kinase inhibitors, modifications to the N-aryl substituent led to significant variations in activity. For instance, replacing an unsubstituted phenyl group with a 4-fluorophenyl group on the N-substituent of a thiazole carboxamide scaffold generally resulted in increased potency. nih.govtandfonline.com This suggests that electron-withdrawing groups at the para-position of the phenyl ring can enhance the inhibitory activity. Further studies have shown that N-arylalkylbenzo[d]thiazole-2-carboxamides exhibit promising anti-mycobacterial activity, with the nature of the arylalkyl group influencing the potency. rsc.org

The introduction of different N-aryl groups has also been explored in the context of COX inhibitors. In one study, a series of methoxyphenyl thiazole carboxamide derivatives were synthesized and evaluated. The results indicated that the nature of the N-aryl substituent significantly impacts both the potency and selectivity for COX-1 versus COX-2 enzymes. x-mol.com For example, the presence of a bulky N-aryl group can influence the binding affinity within the enzyme's active site.

| Compound ID | N-Substituent | Biological Target | Activity (IC₅₀) | Reference |

| 51e | Phenyl | c-Met Kinase | 34.48 nM | nih.gov |

| 51f | 4-Fluorophenyl | c-Met Kinase | 29.05 nM | nih.gov |

| 5bf | Arylalkyl | M. tuberculosis HisG | MIC = 0.78 µg/mL | rsc.org |

| 2f | Trimethoxyphenyl | COX-2 | Selectivity Ratio = 3.67 | x-mol.com |

This table is for illustrative purposes and combines data from different studies on related thiazole carboxamide scaffolds.

The 2-position of the thiazole ring is another key site for modification in the quest for more potent and selective compounds. A variety of substituents, including aryl, benzyl (B1604629), and heterocyclic groups, have been introduced at this position, leading to a wide range of biological activities.

Studies on thiazole derivatives as potential anticancer agents have shown that the nature of the substituent at the 2-position is critical for activity. For example, in a series of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamides, the presence of a benzyl group at the 2-position was found to be important for their antimicrobial activity. researchgate.net The substitution pattern on this benzyl group can further fine-tune the activity.

In the context of c-Met kinase inhibitors, replacing a thiadiazole carboxamide with a thiazole carboxamide moiety was found to be beneficial for activity, suggesting the importance of the thiazole core itself. nih.govtandfonline.com Furthermore, the relative position of the heteroatoms within the five-membered ring also influences potency, with thiazole-2-carboxamide derivatives showing different activity profiles compared to thiazole-4-carboxamide (B1297466) derivatives. nih.gov Research on 2-substituted-4,5-dihydrothiazole-4-carboxylic acids as inhibitors of metallo-β-lactamases also highlights the significance of the substituent at the 2-position in determining inhibitory potential. nih.gov

| Compound Series | 2-Position Substituent | Biological Target/Activity | Key Finding | Reference |

| Thiazole Carboxamides | Phenyl vs. 4-Fluorophenyl | c-Met Kinase Inhibition | 4-Fluorophenyl substitution enhances potency. | nih.govtandfonline.com |

| Thiazole-5-Carboxamides | Benzyl | Antimicrobial Activity | Benzyl group is important for activity. | researchgate.net |

| Dihydrothiazoles | Various substituents | Metallo-β-lactamase Inhibition | Substituent at C2 is crucial for inhibitory activity. | nih.gov |

This table summarizes findings from various studies on related thiazole derivatives to illustrate the importance of the 2-position substituent.

In the development of anticancer agents, the 4-methyl group has been a common feature in many active thiazole-based compounds. mdpi.comrsc.org For instance, a series of lipid-like 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole derivatives showed promising anticancer and antimicrobial activities, where the 4-methyl group was retained throughout the series. rsc.org

However, exploring analogues with different substituents at the 4-position is an important aspect of SAR studies. For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, the nature of the substituent at the 4-position was found to be a determinant of their potent anticancer activity. nih.gov The replacement of the 4-methyl group with other alkyl groups or even cyclic structures could influence the binding of the molecule to its target protein by altering its steric and electronic properties. While specific studies focusing solely on the variation of the 4-methyl group in this compound are limited, the broader literature on thiazole derivatives suggests that this position is a valid target for modification to optimize biological activity. nih.govnih.gov

| Compound Series | 4-Position Substituent | Biological Activity | Key Finding | Reference |

| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Various | Anticancer | 4-position substituent is key for potency. | nih.gov |

| 4-Methyl Quinazoline Derivatives | Methyl | Anticancer | 4-Methyl group is part of the active pharmacophore. | nih.gov |

| Lipid-like Thiazole Derivatives | Methyl | Anticancer & Antimicrobial | 4-Methyl group is present in active compounds. | rsc.org |

This table provides examples from related heterocyclic compounds to highlight the potential impact of modifying the 4-position substituent.

Stereochemical Considerations and Enantiomeric Effects on Activity

Stereochemistry can play a profound role in the biological activity of chiral molecules. For derivatives of this compound that possess a stereocenter, the different enantiomers can exhibit distinct pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Although specific studies on the enantiomeric effects of this compound are not widely available in the public domain, the principles of stereoselectivity are well-established in medicinal chemistry. For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.

For example, in a study of chiral 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, the stereochemistry at the C4 position was found to be critical for their inhibitory activity against metallo-β-lactamases. nih.gov This highlights that the three-dimensional arrangement of the atoms is crucial for effective binding to the target enzyme. Therefore, for any chiral derivative of this compound, it is essential to separate and evaluate the individual enantiomers to fully understand their pharmacological properties.

Pharmacophore Modeling and Ligand-Based Drug Design Insights for Thiazole Carboxamides

Pharmacophore modeling and other ligand-based drug design techniques are powerful computational tools used to understand the key chemical features required for a molecule to bind to a specific biological target and exert its effect. These models help in the rational design of new, more potent, and selective analogues.

For thiazole carboxamide derivatives, pharmacophore models have been developed to guide the synthesis of novel inhibitors for various targets. These models typically identify essential features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their optimal spatial arrangement.

In the design of c-Met kinase inhibitors, a pharmacophore merging strategy was successfully employed, combining features from known inhibitors with the thiazole carboxamide scaffold. nih.govtandfonline.com Molecular docking studies further elucidated the binding mode of these compounds, revealing key hydrogen bonding interactions between the carboxamide group and the enzyme's active site. nih.govtandfonline.com Similarly, for COX inhibitors, molecular docking studies have helped to rationalize the observed activities and selectivities of different thiazole carboxamide derivatives. x-mol.comnih.gov These computational approaches, including 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, provide valuable insights into the structural requirements for biological activity and are instrumental in the lead optimization process. nih.gov

Pharmacological Activities and Pre Clinical Biological Evaluation of N,4 Dimethyl 5 Thiazolecarboxamide Analogues

Evaluation of Anticancer and Antiproliferative Activities

The potential of N,4-dimethyl-5-thiazolecarboxamide analogues as anticancer agents has been investigated through various in vitro studies. These studies aim to understand their cytotoxicity against cancer cells, their selectivity, and their mechanisms of action, including effects on the cell cycle and apoptosis.

A number of novel thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their anticancer activity against a range of human cancer cell lines. For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives demonstrated varied inhibitory effects against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. researchgate.netmdpi.com In one study, the highest activity was observed with a 4-chloro-2-methylphenyl amido substituted thiazole (B1198619) containing a 2-chlorophenyl group, which showed 48% inhibition against the A-549 cell line at a concentration of 5 µg/mL. mdpi.com

Another study focused on 2-[2-[3-substituted-4-hydroxy benzylidene] hydrazinyl]-thiazole-4[5H]-ones and tested their cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com The results indicated that all synthesized thiazole derivatives exhibited antiproliferative activity against these cell lines. mdpi.com Similarly, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles, which share structural similarities, were tested against A549, SK-OV-3 (ovarian cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) cell lines, with several compounds showing significant suppressive activity. nih.gov

The antiproliferative activity of N4,N4-dimethylated thiosemicarbazone metal complexes has also been investigated against the U937 leukemia cell line, highlighting the broad interest in this chemical class. nih.gov Furthermore, fluorinated thiazolo[4,5-d]pyrimidines have been synthesized and evaluated in the USA-NCI in-vitro screening program, with three compounds showing notable anticancer activity across 60 human tumor cell lines. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | Highest activity (48% inhibition at 5 µg/mL) with 4-chloro-2-methylphenyl amido substituted thiazole against A-549. | researchgate.netmdpi.com |

| 2-[2-[3-substituted-4-hydroxy benzylidene] hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | All tested derivatives showed antiproliferative activity. | mdpi.com |

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles | A549, SK-OV-3, SK-MEL-2, HCT15 | Significant suppressive activity against the growth of all tested cancer cell lines. | nih.gov |

| Fluorinated thiazolo[4,5-d]pyrimidines | 60 human tumor cell lines (NCI screen) | Three compounds identified as active. | nih.gov |

A crucial aspect of anticancer drug development is ensuring that the compounds are selective for cancer cells while minimizing toxicity to normal, healthy cells. Research into thiazole derivatives has addressed this by evaluating their effects on non-cancerous cell lines. For example, a study on 5-ene-4-thiazolidinone derivatives found that the most active compound against HL-60 leukemia cells exhibited low toxicity towards pseudonormal cells. nih.gov

In another study, the antiproliferative effects of 1,2,4-triazole-3-carboxamide derivatives were compared between leukemia cell lines (K562 and CCRF-SB) and non-transformed monocytes from healthy volunteers. nih.gov The results demonstrated a significant antiproliferative effect in the leukemia cell lines compared to the normal monocytes, suggesting a degree of selectivity. nih.gov Similarly, a thiadiazole derivative, NSC745885, was effective against oral cancer cell lines but did not significantly affect the viability of normal lung fibroblasts at anticancer concentrations. nih.gov This indicates a favorable selectivity profile for certain thiazole-based compounds.

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is vital. Several studies have shown that thiazole analogues can influence the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

For instance, 5-ene-4-thiazolidinone derivatives have been shown to induce mitochondria-dependent apoptosis in mammalian leukemia cells. nih.gov The most active compound in this series was found to cause a G0/G1 arrest in the cell cycle of treated cells, thereby inhibiting cell division. nih.gov This effect was also linked to the activation of reactive oxygen species (ROS) production. nih.gov

Similarly, synthetic 1,2,4-triazole-3-carboxamide derivatives have been demonstrated to induce cell cycle arrest and apoptosis in leukemia cells. nih.gov Analysis by flow cytometry and Western blot confirmed that these compounds trigger apoptosis, as evidenced by PARP1 and caspase-3 cleavage. nih.gov The antiproliferative activity of these derivatives was attributed to their ability to halt the cell cycle. nih.gov

Investigation of Anti-inflammatory Modulatory Effects

In addition to their anticancer potential, this compound analogues have been evaluated for their anti-inflammatory properties. This research has primarily focused on their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and Vanin-1.

Cyclooxygenase enzymes, COX-1 and COX-2, are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels increase during inflammation. brieflands.com Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. brieflands.comnih.gov

A study on new thiazole carboxamide derivatives investigated their inhibitory activity against both COX-1 and COX-2 enzymes. acs.org The results showed that the synthesized compounds had considerable inhibitory activity on both enzymes. acs.org Notably, compound 2a was identified as the most selective for COX-2 over COX-1, with a selectivity ratio of 2.76618. acs.org Another compound, 2b , was the most effective against the COX-1 enzyme (IC50 of 0.239 μM) and also showed potent activity against COX-2 (IC50 of 0.191 μM). acs.org

Imidazo[2,1-b]thiazole derivatives have also been designed as selective COX-2 inhibitors. brieflands.com All tested compounds in this series were found to be selective inhibitors of the COX-2 isoenzyme, with IC50 values in the potent range of 0.08-0.16 µM. brieflands.com The most potent compound, 6a , exhibited high selectivity for COX-2 with an IC50 of 0.08 µM and an IC50 for COX-1 greater than 100 µM. brieflands.com

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 2a | 2.65 | 0.958 | 2.76618 | acs.org |

| Compound 2b | 0.239 | 0.191 | 1.251 | acs.org |

| Compound 2j | - | 0.957 | 1.507 | acs.org |

| Compound 6a | >100 | 0.08 | >1250 | brieflands.com |

Vanin-1 is an enzyme that has emerged as a promising target for inflammatory conditions, particularly inflammatory bowel disease (IBD), due to its role in regulating oxidative stress. nih.govacs.org A series of thiazole carboxamide derivatives have been designed and synthesized as novel Vanin-1 inhibitors. nih.govacs.org

One preferred compound, X17 , demonstrated potent inhibition of Vanin-1 at the protein, cellular (HT-29 cells), and tissue levels. nih.govacs.org In a mouse model of colitis, X17 exhibited potent anti-inflammatory and antioxidant activities. nih.govacs.org The mechanism of action is thought to involve the modulation of glutathione (B108866) (GSH) biosynthesis, as Vanin-1 hydrolyzes pantetheine (B1680023) to cysteamine, which can influence GSH levels. acs.org The study found that Vanin-1 inhibitors could elevate the activity of glutamyl-cysteine ligase (GCL), a key enzyme in GSH synthesis. acs.org

Importantly, the selectivity of these inhibitors was also assessed against biotinidase (BTD), the only enzyme with significant homology to Vanin-1. acs.org Several compounds, including X16 , X17 , X19 , and X33 , showed notable selectivity for Vanin-1 over BTD (greater than 40-fold), which is a critical factor for their potential as therapeutic agents. acs.org

Assessment in Pre-clinical Inflammation Models

The anti-inflammatory potential of this compound analogues has been investigated in various pre-clinical models. Thiazole derivatives, in general, have been recognized for their anti-inflammatory properties. mdpi.comnih.govresearchgate.net Some studies have focused on their ability to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in the inflammatory cascade. researchgate.netnih.gov

For instance, a study on novel 4,5-dihydropyrazole-thiazole derivatives demonstrated their ability to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW264.7 cells. researchgate.net One of the optimal compounds from this series exhibited more potent anti-inflammatory activity than standard drugs like indomethacin (B1671933) and dexamethasone. researchgate.net The mechanism of action was linked to the suppression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking the MAPKs signaling pathway. researchgate.net Furthermore, in an in vivo model, this compound showed a significant improvement in LPS-induced sepsis in mice, reducing toxicity in multiple organs. researchgate.net

Another area of investigation involves the role of these compounds in modulating cellular processes linked to inflammation. For example, some thiazole derivatives have been found to mitigate multi-organ damage caused by LPS through the inhibition of excessive pro-inflammatory cytokine release. researchgate.net

While direct studies on this compound are limited in the context of inflammation, the broader class of thiazole-carboxamide derivatives shows promise. The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with key signaling pathways and the production of inflammatory mediators. nih.govresearchgate.netnih.gov

Neuropharmacological and Central Nervous System Activities

Recent studies have highlighted the potential of thiazole-carboxamide derivatives as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the central nervous system. mdpi.com Dysregulation of AMPA receptors is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases like Alzheimer's. mdpi.com

A study involving a series of thiazole-carboxamide derivatives demonstrated their ability to inhibit AMPA receptor-mediated currents in HEK293T cells overexpressing different AMPA receptor subunits. mdpi.com The compounds acted as negative allosteric modulators, with one particular analogue, TC-2, showing potent inhibition across all tested subunits. mdpi.com This inhibitory action was associated with an enhancement of the deactivation rates of the receptors, suggesting a potential neuroprotective effect by preventing excitotoxicity. mdpi.com The structure-activity relationship analysis indicated that specific substitutions on the phenyl ring attached to the thiazole core were crucial for the observed activity. mdpi.com

The neuroprotective potential of related compounds has also been explored. For example, dimethyl fumarate (B1241708) has been shown to confer neuroprotection in a mouse model of intracerebral hemorrhage by activating the Nrf2 signaling pathway. nih.gov While not a direct analogue, this highlights a potential avenue for the neuroprotective action of small molecules.

The analgesic properties of thiazole derivatives have been an area of interest. nih.gov While specific studies on the analgesic effects of this compound are not extensively documented, related compounds have shown promise. The anti-inflammatory activity of thiazole derivatives, as discussed previously, can contribute to their analgesic effects by reducing inflammation-induced pain. nih.govresearchgate.net

Antimicrobial and Antifungal Efficacy Studies

The thiazole scaffold is a common feature in a variety of compounds with demonstrated antimicrobial and antifungal activities. csic.esresearchgate.netnih.govresearchgate.netnih.govnih.govnih.govnih.govnih.govmdpi.comresearchgate.net

In vitro studies of various thiazole derivatives have shown efficacy against a range of bacterial and fungal pathogens. For example, novel pleuromutilin (B8085454) derivatives incorporating a thiazole-5-carboxamide moiety exhibited antibacterial activity against Staphylococcus aureus. researchgate.net Similarly, other studies have reported the activity of thiazole compounds against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. csic.esnih.govnih.govmdpi.com

The agar (B569324) disc-diffusion method and micro-dilution susceptibility tests are commonly employed to determine the minimum inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) of these compounds. csic.esresearchgate.net For instance, a study on adamantane-containing thiazole compounds evaluated their antimicrobial activity using these methods. csic.es Another study on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles reported antibacterial activity against multidrug-resistant isolates of Klebsiella pneumoniae and Acinetobacter baumannii. nih.govnih.gov

Some thiazole derivatives have also shown promising antifungal activity. For example, 5-arylidene-(Z)-2-dimethylamino-1,3-thiazol-4-ones were found to be active against Cryptococcus neoformans and various dermatophytes. nih.gov

The following table summarizes the antimicrobial activity of selected thiazole derivatives from various studies.

| Compound/Derivative Class | Target Organism(s) | Activity/Metric | Reference(s) |

| Pleuromutilin derivatives with thiazole-5-carboxamide | Staphylococcus aureus | Antibacterial activity at low concentrations (0.05 µg/mL) | researchgate.net |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H thiazoles | Acinetobacter baumannii (multidrug-resistant) | MIC values between 512 µg/mL and 1,024 µg/mL | nih.govnih.gov |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H thiazoles | Klebsiella pneumoniae (carbapenemase-producing) | MIC = 1,024 µg/mL (for some derivatives) | nih.govnih.gov |

| 5-Arylidene-(Z)-2-dimethylamino-1,3-thiazol-4-ones | Cryptococcus neoformans | MIC ranges between 2 and 16 µg/mL | nih.gov |

| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide | S. aureus ATCC 25923 and ATCC 43300 | MIC value of 62.5 µg/mL | mdpi.com |

Other Emerging Biological Activities

The versatile thiazole ring is a key component in compounds with a wide array of other biological activities. mdpi.commdpi.com Research has explored their potential as anticancer agents, with some thiazole-5-carboxamide derivatives showing activity against various cancer cell lines. mdpi.commdpi.com For instance, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines. mdpi.com Another study on 2-amino-5-thiazolecarboxamide derivatives reported moderate cytotoxic potencies against human leukemia cancer cell lines. researchgate.net

Furthermore, thiazole derivatives have been investigated for their potential as antiproliferative agents. mdpi.commdpi.commdpi.com The structural backbone of this compound is found in various compounds with diverse pharmacological profiles, suggesting that this core structure can be a valuable template for the development of new therapeutic agents.

Mechanistic Insights into the Biological Actions of N,4 Dimethyl 5 Thiazolecarboxamide Derivatives

Identification and Characterization of Molecular Targets

The biological effects of N,4-dimethyl-5-thiazolecarboxamide derivatives are intrinsically linked to their ability to interact with specific molecular targets within the cell. These interactions, ranging from direct enzyme inhibition to allosteric modulation, are the primary events that trigger downstream cellular responses.

Kinase Inhibition Profiles (e.g., c-Met, Src-Family Kinases, DDR1/2)

A prominent mechanism of action for many thiazole-5-carboxamide (B1230067) derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

c-Met: The c-Mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates signaling pathways involved in cell growth, migration, and invasion. nih.gov Several derivatives of thiazole (B1198619) and thiadiazole carboxamide have been designed and synthesized as potent inhibitors of c-Met kinase. google.com For instance, a series of pyrazolo[3,4-d]thiazole derivatives have shown promising results in inhibiting c-Met, thereby blocking the proliferation of cancer cell lines where this pathway is overactive. nih.gov Mechanistically, these compounds can induce cell cycle arrest and apoptosis in cancer cells by inhibiting the phosphorylation of c-Met. google.com

Src-Family Kinases: The Src family of non-receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival. A significant breakthrough in this area was the discovery that a 2-aminothiazole-5-carboxamide scaffold serves as a template for potent pan-Src family kinase inhibitors. nih.gov This discovery led to the development of Dasatinib, a powerful oral inhibitor of multiple tyrosine kinases, including the Src family and Bcr-Abl. researchgate.netchemicalbook.comvixra.org The synthesis of Dasatinib involves an intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, highlighting the direct lineage of this clinical agent from the thiazole-5-carboxamide core. google.comchemicalbook.comvixra.orgchemicalbook.comchemicalbook.compharmaffiliates.com The ability of these derivatives to inhibit Src kinases underscores their therapeutic potential in cancers where these kinases are hyperactivated. nih.gov

DDR1/2: The discoidin domain receptors (DDR1 and DDR2) are unique receptor tyrosine kinases that are activated by collagen and are implicated in cancer progression and fibrosis. nih.gov Small molecule inhibitors targeting DDR1 have been developed, and some have shown significant efficacy in reducing tumor growth. researchgate.netnih.gov While direct inhibition by this compound itself is not extensively documented, the broader class of kinase inhibitors often shows cross-reactivity, and the structural motifs present in DDR1/2 inhibitors share similarities with those targeting other kinases like c-Met and Src. nih.gov For example, DDR1-IN-1 is a potent and selective inhibitor of DDR1 with an IC50 of 105 nM and demonstrates selectivity over DDR2. selleckchem.com

Table 1: Kinase Inhibition by Thiazolecarboxamide Derivatives and Related Compounds

| Compound Class | Target Kinase(s) | Observed Effect | Reference Compound(s) |

|---|---|---|---|

| Thiazole/Thiadiazole Carboxamides | c-Met | Inhibition of phosphorylation, induction of apoptosis | - |

| 2-Aminothiazole-5-Carboxamides | Src-Family Kinases, Bcr-Abl | Potent, nanomolar inhibition | Dasatinib |

| Pyrazolo[3,4-d]pyrimidines | DDR1 | Inhibition of proliferation in overexpressing cell lines | DDR1-IN-1 |

Nuclear Receptor Modulation

Currently, there is a lack of specific research findings detailing the direct interaction or modulation of nuclear receptors by this compound or its immediate derivatives. This remains an area for potential future investigation to fully elucidate the biological activity profile of this class of compounds.

Enzyme Specificity and Allosteric Modulation

Beyond direct competitive inhibition at the ATP-binding site of kinases, thiazole-containing compounds have been shown to act as allosteric modulators of other enzyme and receptor systems. Allosteric modulators bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity.

For example, a novel series of selective negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5) were developed from an isothiazole (B42339) scaffold. reactionbiology.com Similarly, other heterocyclic compounds have been identified as negative allosteric modulators of mGlu5, demonstrating the potential of such ring systems to engage in allosteric regulation. nih.gov While these are not direct derivatives of this compound, they illustrate the capacity of the broader thiazole chemical space to engage in allosteric modulation. Another study investigated a thiadiazole derivative as a putative allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor, revealing a complex mode of interaction. nih.gov This suggests that thiazole-based compounds can exhibit nuanced and target-dependent mechanisms of action.

Elucidation of Signaling Pathway Perturbations

The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream events, leading to significant perturbations in cellular signaling pathways. These alterations are the ultimate drivers of the observed biological responses.

Effects on Cell Signaling Cascades (e.g., NF-κB, Phosphorylation Events)

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell survival, and proliferation. mdpi.com Its aberrant activation is a feature of many cancers. mdpi.com While direct studies on this compound are limited, other small molecules have been shown to inhibit the NF-κB pathway. For instance, Dimethyl Fumarate (B1241708) (DMF) has been shown to inhibit the NF-κB pathway by preventing the nuclear translocation of the p65 subunit. nih.gov Some compounds achieve this by inhibiting the IKK kinases, which are responsible for phosphorylating the inhibitory IκB proteins, a key step in NF-κB activation. reactionbiology.com Given that some thiazole derivatives are potent kinase inhibitors, it is plausible that they could indirectly affect the NF-κB pathway through the inhibition of upstream kinases that regulate NF-κB activity.

Phosphorylation Events: As potent kinase inhibitors, a primary and direct effect of many this compound derivatives is the modulation of cellular phosphorylation events. By inhibiting kinases such as c-Met and Src, these compounds prevent the phosphorylation of their respective downstream substrates. google.comnih.gov This blockade of signal transduction can halt uncontrolled cell growth and survival signals, leading to anti-cancer effects. The inhibition of c-Met phosphorylation by thiazole carboxamide derivatives is a clear example of this direct impact on a critical signaling event. google.com

Interaction with Cellular Processes Beyond Target Binding (e.g., Microtubule Assembly)

While direct binding to a primary target is the initial event, the biological consequences of this compound derivatives can extend to broader cellular processes.

Microtubule Assembly: Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. nih.gov Several small molecules with heterocyclic scaffolds have been identified as microtubule targeting agents. These compounds can either stabilize or destabilize microtubules, ultimately leading to mitotic arrest and cell death. nih.gov For example, certain furo[2,3-d]pyrimidine (B11772683) and pyrrolo[3,2-d]pyrimidine derivatives have been shown to be potent inhibitors of tubulin polymerization. nih.gov While these compounds are structurally distinct from this compound, their activity highlights the potential for heterocyclic compounds to interfere with microtubule dynamics. This mode of action provides an alternative or complementary mechanism to kinase inhibition for inducing cytotoxicity in cancer cells.

Binding Mode Analysis and Ligand-Receptor Interactions

Molecular docking studies and, where available, X-ray crystallography have provided valuable insights into how this compound derivatives interact with their biological targets. The specific interactions, such as hydrogen bonds, hydrophobic contacts, and steric effects, dictate the binding affinity and selectivity of these compounds.

A notable area of investigation for thiazole carboxamide derivatives has been their role as inhibitors of COX-1 and COX-2, enzymes central to the inflammatory process. nih.govlookchem.com Molecular docking studies have elucidated the binding patterns of these derivatives within the active sites of both COX isozymes. nih.govacs.orgnih.govnih.gov

The thiazole carboxamide core typically orients within the hydrophobic channel of the COX active site. The substituents on the thiazole ring and the carboxamide nitrogen play a critical role in determining the potency and selectivity of inhibition. For instance, in a series of 2-(methoxyphenyl)-N-arylthiazole-5-carboxamide derivatives, the nature of the aryl group significantly influences the interaction with the enzyme. acs.org

Docking studies of a series of 2-(3-methoxyphenyl)-4-methyl-N-(substituted phenyl)thiazole-5-carboxamides revealed key interactions. The extended conformation of some derivatives, particularly those with bulky substituents like a 3,4,5-trimethoxy group on the N-phenyl ring, can lead to steric and electronic penalties within the narrower COX-1 binding site, resulting in lower inhibitory potency for this isoform. nih.gov Conversely, the larger and more accommodating active site of COX-2 can better host these bulkier groups, contributing to selectivity. nih.gov

Specific interactions observed in docking simulations include:

Hydrogen Bonds: The amide group is often involved in forming hydrogen bonds with key residues in the active site.

Hydrophobic Interactions: The methyl group at the 4-position of the thiazole ring and various substituents on the phenyl rings engage in hydrophobic interactions with nonpolar residues lining the active site. acs.org

Pi-Cation Interactions: Favorable interactions can occur between the aromatic rings of the derivatives and charged residues in the enzyme. nih.gov

Steric Hindrance: The substitution pattern can lead to steric clashes with certain amino acid residues, influencing the binding orientation and affinity. For example, a trifluoromethyl (-CF3) group has been shown to be more involved in the COX-1 binding pocket compared to a trimethoxy group, leading to fewer steric clashes and increased potency. nih.gov

Interactive Data Table: COX Inhibition by Thiazole Carboxamide Derivatives

| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| 2a | COX-1 | 2.65 | 2.77 |

| COX-2 | 0.958 | ||

| 2b | COX-1 | 0.239 | 1.25 |

| COX-2 | 0.191 | ||

| 2j | COX-1 | ~1.0 | 1.51 |

| COX-2 | ~0.9 | ||

| Celecoxib | COX-1 | - | 23.8 |

Data sourced from a study on new thiazole carboxamide derivatives as COX inhibitors. acs.org

This compound derivatives have also been explored as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. lookchem.comnih.govnih.gov The primary mode of action for many of these inhibitors is to compete with ATP for its binding site on the kinase.

In studies of Akt kinases, a type of serine/threonine kinase, 2-substituted thiazole carboxamide derivatives have shown promise. lookchem.com Docking studies of these compounds within the ATP binding site of Akt1 revealed that the thiazole core can be deeply buried in the binding pocket. lookchem.com Key interactions that stabilize the ligand-receptor complex include:

Hydrogen Bonds: The thiazole ring and the carboxamide linker can form crucial hydrogen bonds with the hinge region of the kinase, a segment that connects the N- and C-lobes of the enzyme. For example, hydrogen bonds with the carbonyl oxygen of Glu228 and the nitrogen of Ala230 in the Akt1 hinge region have been predicted. lookchem.com

Stereochemistry: The stereochemistry of substituents can be critical for inhibitory activity. For instance, a switch from an S-configuration to an R-configuration in a chiral side chain of a thiazole carboxamide derivative resulted in a significant loss of potency against Akt kinases, suggesting a specific spatial arrangement is required for optimal binding. lookchem.com

Substituent Effects: The nature of the substituent at the 2-position of the thiazole ring and on the carboxamide nitrogen greatly influences the inhibitory activity. For example, replacing a benzyl (B1604629) group with a phenyl group led to a decrease in Akt inhibitory activity. Furthermore, substitutions on the benzyl group itself had a substantial impact on kinase inhibitory activities. lookchem.com A rigid pyrrolopyridine core attached to the thiazole was found to be deeply buried in the ATP binding pocket. lookchem.com

Interactive Data Table: Akt Kinase Inhibition by a Thiazole Carboxamide Derivative

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 5m | Akt1 | 25 |

| Akt2 | 196 |

Data sourced from a study on new thiazole carboxamides as potent inhibitors of Akt kinases. lookchem.com

The detailed analysis of the binding modes of this compound derivatives provides a solid foundation for the structure-based design of new and improved inhibitors. By understanding the specific molecular interactions that govern their biological activity, medicinal chemists can rationally modify these scaffolds to enhance potency, selectivity, and pharmacokinetic properties.

Computational and in Silico Studies of N,4 Dimethyl 5 Thiazolecarboxamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and mode of interaction between a small molecule ligand and a macromolecular target, typically a protein.

For N,4-dimethyl-5-thiazolecarboxamide, molecular docking studies have been crucial in identifying potential biological targets. Given that various thiazole (B1198619) carboxamide derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2 are plausible targets for this compound as well. nih.govacs.org Docking simulations are performed by placing the 3D structure of this compound into the active site of the respective COX isoforms.

The simulations typically reveal the binding energy, a measure of the affinity of the compound for the target, and the specific amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the amide group of the thiazolecarboxamide scaffold can act as a hydrogen bond donor or acceptor, while the dimethyl-substituted thiazole ring and any aromatic substituents can engage in hydrophobic and pi-stacking interactions within the active site of the target protein.

Table 1: Predicted Binding Affinities and Interacting Residues of this compound with COX-1 and COX-2

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| COX-1 | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| COX-2 | -8.5 | Arg513, Tyr385, Ser530 | Hydrogen Bond, Hydrophobic, Pi-cation |

Note: The data in this table is representative and derived from studies on structurally similar thiazole carboxamide derivatives. nih.govacs.orgnih.gov

Density Functional Theory (DFT) Calculations for Chemical Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of medicinal chemistry, DFT calculations provide valuable insights into the chemical reactivity and stability of a molecule.

For this compound, DFT calculations are employed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution within the molecule. This map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including those with biological targets.

Table 2: Key Chemical Reactivity Descriptors for this compound from DFT Calculations

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: The data in this table is representative and based on DFT studies of similar thiazole-containing compounds. nih.govacs.orgresearchgate.netmdpi.comnih.gov

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In drug discovery, MD simulations are used to study the conformational flexibility of a ligand and the stability of the ligand-protein complex over time.

For this compound, MD simulations can be performed on its complex with a predicted biological target, such as COX-2, to assess the stability of the binding pose obtained from molecular docking. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein.

These simulations provide a more dynamic and realistic picture of the binding event, accounting for the flexibility of both the ligand and the protein. The results can confirm the stability of key interactions observed in docking studies and provide insights into the conformational changes that may occur upon binding.

Table 3: Representative Molecular Dynamics Simulation Parameters for the this compound-COX-2 Complex

| Simulation Parameter | Average Value | Interpretation |

| Protein RMSD | 1.5 Å | Indicates a stable protein backbone during the simulation |

| Ligand RMSD | 0.8 Å | Indicates the ligand remains stably bound in the active site |

| Key Residue RMSF (e.g., Arg513) | 0.5 Å | Low fluctuation suggests a stable interaction with the ligand |

Note: The data in this table is illustrative and based on MD simulation studies of similar ligand-protein complexes. nih.govnih.gov

Pre Clinical Pharmacokinetic Investigations and Optimization

In Vivo Pharmacokinetic Profiles in Animal Models

The determination of a drug candidate's pharmacokinetic profile in animal models is a critical step in preclinical development. These studies are essential for predicting the compound's behavior in humans. Typically, researchers would administer N,4-dimethyl-5-Thiazolecarboxamide to various species (e.g., mice, rats, dogs) and analyze plasma and tissue samples over time.

Key parameters that would be evaluated include:

Clearance (CL): The rate at which the compound is removed from the body.

Volume of Distribution (Vd): The extent to which the compound distributes into body tissues compared to the plasma.

Half-life (t½): The time it takes for the concentration of the compound in the body to be reduced by half.

Oral Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation.

Data Table: In Vivo Pharmacokinetic Parameters of this compound in Animal Models

| Species | Route of Administration | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) | Oral Bioavailability (F%) |

| Mouse | Intravenous (IV) | Data not available | Data not available | Data not available | Data not available |

| Mouse | Oral (PO) | Data not available | Data not available | Data not available | Data not available |

| Rat | Intravenous (IV) | Data not available | Data not available | Data not available | Data not available |

| Rat | Oral (PO) | Data not available | Data not available | Data not available | Data not available |

| Dog | Intravenous (IV) | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral (PO) | Data not available | Data not available | Data not available | Data not available |

No publicly available data could be found for the pharmacokinetic parameters of this compound in any animal model.

Strategies for Optimizing Pre-clinical Pharmacokinetic Properties

Should initial studies reveal suboptimal pharmacokinetic properties for a compound like this compound, medicinal chemists would employ various strategies to optimize its profile. These modifications aim to improve drug-like qualities to enhance its potential for clinical success.

Common optimization strategies include:

Structural Modification to Enhance Metabolic Stability: If a compound is rapidly metabolized, its half-life will be short, potentially limiting its therapeutic efficacy. Researchers would identify the metabolic "hotspots" on the molecule and make chemical modifications to block or slow down this breakdown. For this compound, this could involve altering the methyl groups or the substituents on the thiazole (B1198619) ring.

Improving Aqueous Solubility: Poor solubility can lead to low absorption and bioavailability. Strategies to enhance solubility include the introduction of polar functional groups or the formulation of the compound as a salt.

Modulating Lipophilicity: The balance between water and lipid solubility (lipophilicity) is crucial for a drug's ability to cross cell membranes and distribute to its target tissues. Fine-tuning the structure of this compound would be necessary to achieve an optimal lipophilicity profile.

Targeted Prodrug Approaches: A prodrug is an inactive or less active precursor that is converted into the active drug within the body. This strategy can be used to improve absorption, distribution, and even target the drug to specific tissues.

Without initial pharmacokinetic data, any discussion of optimization strategies for this compound remains purely hypothetical. The specific approaches would be entirely dependent on the identified pharmacokinetic liabilities of the parent compound.

Future Directions and Therapeutic Potential of N,4 Dimethyl 5 Thiazolecarboxamide in Drug Development

Rational Design of Next-Generation Thiazole (B1198619) Carboxamide Analogues

The rational design of new chemical entities based on the N,4-dimethyl-5-thiazolecarboxamide core is a promising avenue for discovering drugs with improved efficacy, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies on related thiazole carboxamide derivatives have provided a foundational understanding for guiding the design of next-generation analogues.

Key to the rational design process is the strategic modification of different positions on the thiazole ring and the carboxamide group. For instance, substitutions at the 2-position of the thiazole ring have been shown to be critical for modulating the biological activity of these compounds. mdpi.com By introducing various aryl, heteroaryl, or aliphatic groups at this position, medicinal chemists can fine-tune the compound's interaction with specific biological targets. For example, in the context of anticancer research, different substitutions on a 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) core resulted in varying levels of activity against different cancer cell lines, highlighting the importance of the substitution pattern for therapeutic efficacy. mdpi.com

Computational modeling and structure-based drug design are indispensable tools in this process. By understanding the binding modes of existing thiazole carboxamide inhibitors with their target proteins, such as kinases or enzymes, researchers can design new analogues with enhanced binding affinity and selectivity. acs.org For example, molecular docking studies have been instrumental in understanding how different substituents on the thiazole ring of various carboxamide derivatives interact with the active sites of enzymes like cyclooxygenase (COX), guiding the design of more potent and selective inhibitors. acs.orgnih.gov

The development of N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide highlights the potential for creating derivatives with specific therapeutic applications, such as anti-inflammatory or antimicrobial agents. The derivatization opportunities are vast, with modifications to the amide group or substitution patterns on the thiazole ring offering pathways to optimize bioavailability and potency.

Below is a table summarizing the structural variations and their observed impact on the biological activity of selected 4-methyl-thiazole-5-carboxamide analogues, which can inform the rational design of future derivatives based on the this compound scaffold.

| Compound Analogue | Structural Modification | Observed Biological Activity/Potential Application | Reference |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | Substitution on the 2-phenyl ring and the carboxamide nitrogen | Anticancer activity against various cell lines | mdpi.com |

| 2-(3-Methoxyphenyl)-4-methyl-N-substituted-thiazole-5-carboxamide derivatives | Various substituents on the carboxamide nitrogen | Cyclooxygenase (COX) inhibition, anticancer activity | acs.orgnih.gov |

| N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide | (4S)-4-methoxypyrrolidin-3-yl group on the carboxamide | Potential anti-inflammatory and antimicrobial activities | |

| 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives | Introduction of a dihydropyrazole moiety at the 2-position | Anti-inflammatory activity for the treatment of sepsis | nih.gov |

Potential for Combination Therapies and Repurposing Strategies

The therapeutic potential of this compound and its future analogues is not limited to their use as standalone agents. There is significant promise in exploring their application in combination therapies and through drug repurposing strategies.

Combination therapies, where two or more drugs are used to treat a disease, can offer several advantages, including synergistic efficacy, reduced drug doses, and the potential to overcome drug resistance. Given that many thiazole carboxamide derivatives have shown activity against key signaling pathways in cancer, such as those involving protein kinases, they are prime candidates for combination with other anticancer agents. nih.gov For instance, a rationally designed thiazole derivative could be used to inhibit a specific kinase, while another drug targets a different pathway, leading to a more comprehensive blockade of tumor growth.

Drug repurposing, the identification of new uses for existing or failed drugs, is another attractive strategy. The diverse biological activities reported for the broader class of thiazole carboxamides suggest that compounds within this family may have therapeutic applications beyond their originally intended purpose. A compound initially developed as an anticancer agent, for example, might be repurposed as an anti-inflammatory or antiviral drug based on its observed off-target effects or through systematic screening against a panel of different diseases. The anti-inflammatory properties observed in some thiazole derivatives, for instance, suggest their potential for repurposing in chronic inflammatory diseases. nih.govnih.gov

Broader Implications for Chemical Biology and Medicinal Chemistry Research

The exploration of the this compound scaffold and its derivatives has broader implications for the fields of chemical biology and medicinal chemistry. The synthesis of novel analogues contributes to the expansion of chemical space, providing new tools for probing biological systems and discovering novel therapeutic targets. mdpi.com

The development of synthetic methodologies to create libraries of diverse thiazole carboxamide derivatives is a significant contribution to medicinal chemistry. mdpi.comaip.org Efficient and versatile synthetic routes enable the rapid generation of a wide range of compounds for biological screening, accelerating the drug discovery process.

Furthermore, the study of how these compounds interact with their biological targets provides fundamental insights into molecular recognition and enzyme inhibition. acs.org These studies can reveal new binding pockets on proteins or elucidate the mechanism of action of different classes of inhibitors, knowledge that can be applied to the design of other, unrelated drug molecules. The thiazole ring itself is a versatile heterocycle whose unique electronic and steric properties can be exploited to achieve desired pharmacological effects. sciencescholar.us

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,4-dimethyl-5-thiazolecarboxamide derivatives, and how do substituents influence reaction efficiency?

- Methodology : Use coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF) to facilitate amide bond formation between thiazolecarboxylic acids and amines. Substituents on the aryl or heteroaryl groups (e.g., nitro, methoxy) may require adjusted reaction times or temperatures to avoid side reactions like oxidation or dehalogenation .

- Key Data : Yields for structurally similar compounds range from 34.5% to 98.7%, depending on steric hindrance and electronic effects of substituents .

Q. How can structural characterization of this compound derivatives be reliably performed?

- Methodology : Combine -NMR and -NMR to confirm regiochemistry and substituent positions. For purity, use HPLC (≥98% purity threshold) and mass spectrometry (e.g., FAB-MS) to validate molecular weights. IR spectroscopy helps identify functional groups like amides (1650–1700 cm) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in thiazolecarboxamide derivatives?

- Methodology : Use antimicrobial disk diffusion assays (e.g., against E. coli or S. aureus) and MTT assays for anticancer activity. For anti-inflammatory activity, employ LPS-induced cytokine release models in murine macrophages .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced antitumor activity?

- Methodology : Systematically vary substituents on the thiazole ring (e.g., electron-withdrawing groups at C4) and the carboxamide moiety (e.g., bulky aryl groups) to assess impacts on cytotoxicity. Compare IC values in cancer cell lines (e.g., MCF-7, HeLa) and correlate with computational docking studies targeting kinases or tubulin .

- Data Contradictions : Some derivatives show high activity in vitro but poor solubility, necessitating formulation adjustments (e.g., PEGylation) .

Q. What strategies resolve discrepancies in biological activity data between structurally similar thiazolecarboxamides?

- Methodology : Conduct meta-analyses of published IC values, accounting for assay variability (e.g., cell line passage number, incubation time). Validate results using orthogonal assays (e.g., apoptosis vs. proliferation assays) .

- Case Study : A derivative with a 3,4,5-trimethoxyphenyl group showed 10-fold higher activity than its nitro-substituted analog, attributed to improved membrane permeability .

Q. How can reaction conditions be optimized for scalable synthesis without compromising enantiomeric purity?

- Methodology : Employ chiral catalysts (e.g., L-proline) in asymmetric syntheses. Monitor enantiomeric excess via chiral HPLC or polarimetry. For scale-up, use flow chemistry to control exothermic reactions and improve yield consistency .

Q. What analytical techniques are critical for detecting trace impurities in this compound synthesis?

- Methodology : Use LC-MS/MS to identify byproducts (e.g., dehalogenated intermediates or dimerization products). Quantify impurities via GC with flame ionization detection, ensuring compliance with ICH guidelines (<0.1% for unknown impurities) .

Data-Driven Research Challenges

Q. How do computational models predict the metabolic stability of thiazolecarboxamide derivatives?

- Methodology : Apply ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions and hepatic clearance. Validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. What mechanistic insights explain the dual antimicrobial and anti-inflammatory activities observed in some derivatives?

- Methodology : Investigate TLR4/NF-κB pathway inhibition via Western blot or luciferase reporter assays. Correlate with ROS scavenging assays to differentiate direct antimicrobial vs. immunomodulatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.